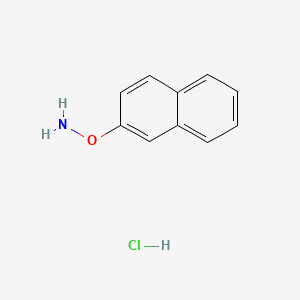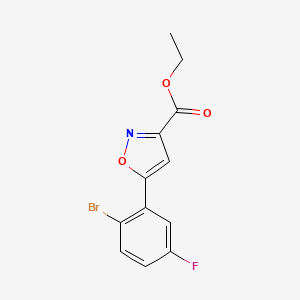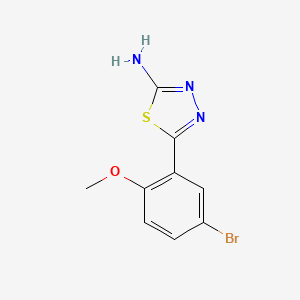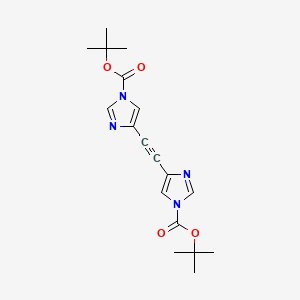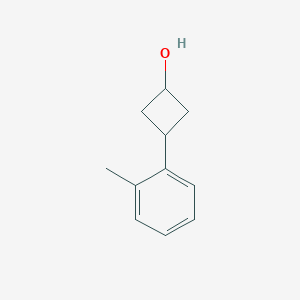
3-(o-Tolyl)cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(o-Tolyl)cyclobutanol is an organic compound characterized by a cyclobutanol ring substituted with an o-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)cyclobutanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclopropylcarbinol with hydrochloric acid, which leads to the formation of cyclobutanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organometallic catalysts, such as palladium or nickel, is common in these processes to facilitate the coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-(o-Tolyl)cyclobutanol undergoes several types of chemical reactions, including:
Oxidation: Conversion to cyclobutanone using oxidizing agents like chromium trioxide.
Reduction: Reduction of cyclobutanone back to cyclobutanol using metal hydrides.
Substitution: Introduction of various substituents on the cyclobutanol ring through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents and nucleophiles under controlled conditions.
Major Products
Oxidation: Cyclobutanone.
Reduction: Cyclobutanol.
Substitution: Various substituted cyclobutanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(o-Tolyl)cyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(o-Tolyl)cyclobutanol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanol: A simpler analog without the o-tolyl group.
Cyclobutanone: The oxidized form of cyclobutanol.
Cyclopropanol: A smaller ring analog with different reactivity.
Uniqueness
3-(o-Tolyl)cyclobutanol is unique due to the presence of the o-tolyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14O/c1-8-4-2-3-5-11(8)9-6-10(12)7-9/h2-5,9-10,12H,6-7H2,1H3 |
Clave InChI |
PBPRDGNILHOFAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2CC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


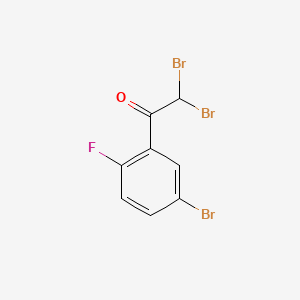

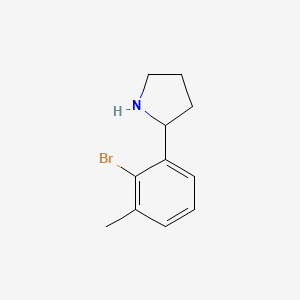

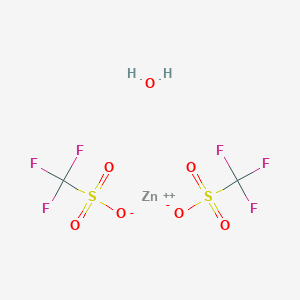
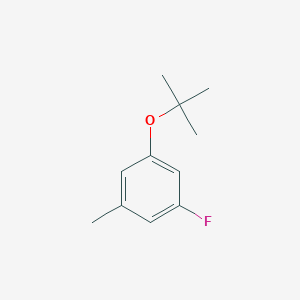
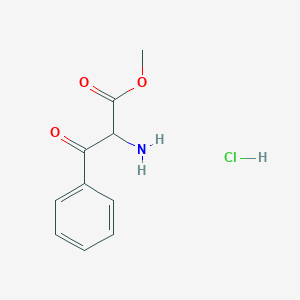
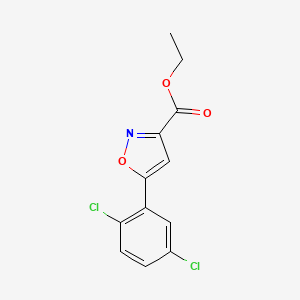
![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13704036.png)
